molecular formula C21H21NO4 B5326035 ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B5326035
M. Wt: 351.4 g/mol
InChI Key: VSLRICCFOMBSKJ-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, can minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, substitution, and esterification.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Esterification: Esterification reactions typically involve the use of acyl chlorides and alcohols in the presence of a catalyst such as sulfuric acid (H2SO4).

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, this compound has shown potential in various research applications, including the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: In medicine, this compound has been investigated for its therapeutic properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties enable it to serve as a building block for the synthesis of high-value materials.

Mechanism of Action

The mechanism by which ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate

  • Ethyl 5-(acetyloxy)-1-methyl-1H-indole-3-carboxylate

  • Ethyl 5-(acetyloxy)-1-phenyl-1H-indole-3-carboxylate

Uniqueness: Ethyl 5-(acetyloxy)-1-benzyl-2-methyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

ethyl 5-acetyloxy-1-benzyl-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-25-21(24)20-14(2)22(13-16-8-6-5-7-9-16)19-11-10-17(12-18(19)20)26-15(3)23/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLRICCFOMBSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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